2-(2-Azidoethoxy)-4,6-dichloro-1,3,5-triazine
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Overview
Description
2-(2-Azidoethoxy)-4,6-dichloro-1,3,5-triazine is a chemical compound that belongs to the class of triazines. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of azido and dichloro groups, which impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azidoethoxy)-4,6-dichloro-1,3,5-triazine typically involves the reaction of 2-chloro-4,6-dichloro-1,3,5-triazine with 2-azidoethanol. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-Azidoethoxy)-4,6-dichloro-1,3,5-triazine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Click Chemistry: The azido group is highly reactive in click chemistry reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Reduction: The azido group can be reduced to an amine group under suitable conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Click Chemistry: The CuAAC reaction requires a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, in a suitable solvent like water or ethanol.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used to convert the azido group to an amine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative, while click chemistry with an alkyne can produce a triazole derivative.
Scientific Research Applications
2-(2-Azidoethoxy)-4,6-dichloro-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in live cells.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Azidoethoxy)-4,6-dichloro-1,3,5-triazine involves its reactivity with various functional groups. The azido group can undergo click chemistry reactions to form stable triazole linkages, which are useful in bioconjugation and material science. The dichloro groups can participate in nucleophilic substitution reactions, allowing the compound to be modified with different functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloroethoxy)-4,6-dichloro-1,3,5-triazine: Similar in structure but contains a chloro group instead of an azido group.
2-(2-Azidoethoxy)ethanol: Contains an azido group but lacks the triazine ring structure.
2-Azido-2-deoxy-D-glucose: Contains an azido group but is a sugar derivative rather than a triazine.
Uniqueness
2-(2-Azidoethoxy)-4,6-dichloro-1,3,5-triazine is unique due to the combination of its azido and dichloro groups, which provide a versatile platform for chemical modifications. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in various fields of research and industry.
Properties
CAS No. |
74862-19-4 |
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Molecular Formula |
C5H4Cl2N6O |
Molecular Weight |
235.03 g/mol |
IUPAC Name |
2-(2-azidoethoxy)-4,6-dichloro-1,3,5-triazine |
InChI |
InChI=1S/C5H4Cl2N6O/c6-3-10-4(7)12-5(11-3)14-2-1-9-13-8/h1-2H2 |
InChI Key |
CALUCNBPLDBSQZ-UHFFFAOYSA-N |
Canonical SMILES |
C(COC1=NC(=NC(=N1)Cl)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
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